molecular formula C14H21N7O B6533891 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one CAS No. 1058232-53-3

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one

Cat. No.: B6533891
CAS No.: 1058232-53-3
M. Wt: 303.36 g/mol
InChI Key: IUUMFOWTMPKKLF-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . Triazolopyrimidines have been studied for their antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazolopyrimidines are generally synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral data (IR, NMR, etc.) .

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-3-5-11(22)19-6-8-20(9-7-19)13-12-14(16-10-15-13)21(4-2)18-17-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMFOWTMPKKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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